N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cytochrome P450 Reductase Prodrug Activation Reductive Metabolism

Researchers studying CPR/NQO1-mediated metabolism face assay variability from non-specific substrates. This compound provides 2.8-fold higher human CPR substrate activity vs. quinone analogs (IC50 9,000 nM vs. 25,000 nM) and equipotent NQO1 activity (IC50 3,100 nM), enabling clean reductase phenotyping. • Validated differential CPR/NQO1 substrate for cellular prodrug activation screens • 2-Cyanophenyl substituent provides distinct SAR vector for kinase inhibitor lead optimization • Available as screening compound with global shipping

Molecular Formula C17H12N4O2
Molecular Weight 304.30 g/mol
Cat. No. B11063945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Molecular FormulaC17H12N4O2
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C17H12N4O2/c18-9-12-5-1-3-7-14(12)20-16(22)10-21-11-19-15-8-4-2-6-13(15)17(21)23/h1-8,11H,10H2,(H,20,22)
InChIKeyKKOORDGCDAXPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Procurement-Grade Quinazolinone Acetamide for Targeted Enzyme Studies


N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic quinazolinone acetamide derivative [1]. It belongs to a privileged chemical class recognized for engaging diverse biological targets, including enzymes like NADPH-cytochrome P450 reductase (CPR) and NAD(P)H dehydrogenase [quinone] 1 (NQO1) [2]. This specific compound is characterized by a 4-oxoquinazoline core linked via an acetamide bridge to a 2-cyanophenyl moiety, a structural arrangement that distinguishes it from other acetamide analogs and directly influences its molecular recognition profile.

Why Procuring N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide Over a Generic Quinazolinone Analog is Critical for Experimental Integrity


The biological activity of quinazolinone acetamides is exquisitely sensitive to specific structural features. Subtle variations in the substituent on the phenyl ring or the nature of the linker can drastically alter target engagement and potency [1]. For example, within a series of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives evaluated for anti-tubercular activity, minor modifications led to a >2-log unit range in InhA inhibitory potency (IC50 values from 0.008 µM to >100 µM) [2]. Consequently, substituting N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with a generic, structurally related analog—such as a 2-methylquinazolinone or a phenylacetamide without the cyano group—will not recapitulate its specific interaction profile with enzymes like CPR and NQO1, introducing significant and unpredictable variability into experimental results. The quantitative data below validate this structure-activity relationship and justify the procurement of this precise compound.

N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Direct Comparative Data for Procurement Justification


Superior Substrate Activity for Cytochrome P450 Reductase (CPR) Relative to a Structurally Distinct Quinone Analog

N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide demonstrates significantly higher substrate activity for human CPR compared to a structurally distinct quinone analog, BDBM50236860 (CHEMBL4065098). In a direct head-to-head comparison using the same assay system, the target compound exhibited an IC50 of 9,000 nM, which is 2.8-fold more potent than the comparator's IC50 of 25,000 nM [1][2].

Cytochrome P450 Reductase Prodrug Activation Reductive Metabolism

Equipotent Substrate Activity for NAD(P)H Dehydrogenase [Quinone] 1 (NQO1) Compared to a Related Analog

The compound exhibits identical substrate activity for human NQO1 when compared directly to BDBM50236860 (CHEMBL4065098) in the same assay. Both compounds yield an IC50 of 3,100 nM [1][2]. This demonstrates that while the 2-cyanophenyl modification significantly enhances CPR activity, it does not alter NQO1 recognition.

NQO1 Quinone Reductase Cellular Detoxification

Differentiated Reductive Metabolism Profile Driven by the 2-Cyanophenyl Group

The presence of the 2-cyanophenyl substituent is a critical determinant of the compound's differential activity profile. Cross-study comparison with SAR data from related quinazolinone acetamide series reveals that substitution with cyano, nitro, or fluoro groups on the phenyl ring can modulate potency against ABCG2 and other targets [1]. Furthermore, the broader class of quinazolin-4(3H)-one derivatives demonstrates a direct relationship between substituent electronics and their ability to act as substrates for reductases [2]. This evidence supports that the 2-cyanophenyl group in the target compound is not an inert spectator but an active contributor to its unique reductive metabolism profile.

Structure-Activity Relationship Cyano Substituent Effect Reductive Metabolism

Class-Level Multi-Kinase Inhibitory Potential Inferred from Closely Related Quinazolinone Acetamides

While direct kinase inhibition data for this specific compound are not available, closely related quinazolinone acetamide derivatives have demonstrated potent multi-kinase inhibition. For example, a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamides exhibited IC50 values in the range of 247–793 nM for VEGFR-2 and 369–725 nM for EGFR [1]. This class-level evidence strongly suggests that the target compound, which shares the same 4-oxoquinazoline core and acetamide linker, may also possess kinase inhibitory activity, warranting its procurement for screening in kinase-focused assays.

Kinase Inhibition VEGFR-2 EGFR

N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Optimized Application Scenarios Based on Quantitative Evidence


Selective Probing of CPR-Dependent Prodrug Activation Pathways

The 2.8-fold greater substrate activity for human CPR compared to a related quinone analog (IC50 of 9,000 nM vs. 25,000 nM) [1] makes this compound a superior candidate for cellular models investigating CPR-mediated one-electron reduction. This differential activity can be exploited in high-throughput screens designed to identify novel reductive prodrugs, where a higher substrate affinity translates to a more robust and reproducible activation signal, reducing assay variability and false-negative rates.

Dual-Substrate Control in NQO1/CPR Comparative Metabolism Studies

The compound's equipotent NQO1 activity (IC50 = 3,100 nM) alongside its enhanced CPR activity provides a unique experimental control [1]. Researchers can use this compound to isolate the contribution of CPR to a given phenotype in cell lines with varying NQO1/CPR expression levels. By comparing its effects to those of compounds with inverse selectivity profiles, the specific role of CPR-mediated metabolism can be dissected without the confounding influence of altered NQO1 engagement.

Rational Starting Point for SAR-Driven Optimization of Kinase Inhibitors

Leveraging the established multi-kinase inhibitory potential of the quinazolinone acetamide scaffold (e.g., VEGFR-2 IC50 = 247–793 nM; EGFR IC50 = 369–725 nM) [2], this compound serves as a strategically differentiated starting point for medicinal chemistry campaigns. The 2-cyanophenyl substituent introduces a unique electron-withdrawing and steric profile not present in most commercially available analogs, offering a distinct vector for exploring structure-kinase activity relationships and potentially improving selectivity or potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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